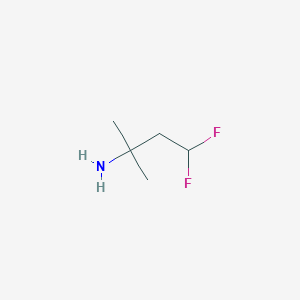

4,4-Difluoro-2-methylbutan-2-amine

Description

4,4-Difluoro-2-methylbutan-2-amine is a fluorinated aliphatic amine with a branched structure. These analogs share functional similarities, such as fluorine substitution and impacts on DNA synthesis, which may provide indirect insights into the behavior of fluorinated amines like this compound.

Properties

Molecular Formula |

C5H11F2N |

|---|---|

Molecular Weight |

123.14 g/mol |

IUPAC Name |

4,4-difluoro-2-methylbutan-2-amine |

InChI |

InChI=1S/C5H11F2N/c1-5(2,8)3-4(6)7/h4H,3,8H2,1-2H3 |

InChI Key |

ZHAGFDCJSHNKQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methylbutan-2-amine typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones or alcohols, while reduction may produce primary or secondary amines.

Scientific Research Applications

4,4-Difluoro-2-methylbutan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylbutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Structural and Functional Analogues

The following compounds are discussed based on their relevance to fluorinated amines and nucleoside analogs:

| Compound | Structure | Primary Mechanism of Action | Key Applications/Effects |

|---|---|---|---|

| 4,4-Difluoro-2-methylbutan-2-amine | Branched aliphatic amine with difluoro groups at C4 and methyl at C2 | Limited data; potential applications in medicinal chemistry or as a building block | Not explicitly studied in provided evidence |

| 2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine) | Fluorinated deoxycytidine analog with difluoro substitution at C2' | Inhibits DNA synthesis via incorporation into DNA, ribonucleotide reductase inhibition | Anticancer agent (e.g., pancreatic, lung cancers) |

| 1-β-D-Arabinofuranosylcytosine (ara-C) | Cytosine analog with arabinose sugar | Competes with dCTP for DNA polymerase incorporation, causing chain termination | Leukemia treatment |

| (4-Fluorophenyl)(phenyl)methylamine | Aromatic-substituted amine with fluorophenyl and methylbutan-2-yl groups | Physicochemical properties documented (e.g., molecular weight: 271.37 g/mol) | Potential pharmaceutical intermediate (no specific applications noted) |

Mechanistic and Pharmacokinetic Comparisons

Cellular Uptake and Metabolism

Cytotoxicity and Therapeutic Efficacy

Biological Activity

4,4-Difluoro-2-methylbutan-2-amine (DFMBA) is a compound with potential biological significance due to its unique chemical structure, which includes two fluorine atoms and a branched carbon chain. This article explores the biological activity of DFMBA, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.

DFMBA is characterized by its difluoromethyl group and a secondary amine structure, contributing to its reactivity and interaction with biological targets. The presence of fluorine enhances the compound's stability and lipophilicity, potentially influencing its pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₂F₂N |

| Molecular Weight | 123.16 g/mol |

| CAS Number | 93339-81-2 |

| Structure | DFMBA Structure |

The mechanism of action for DFMBA involves its interaction with specific molecular targets within biological systems. The fluorine atoms play a crucial role in enhancing the compound’s reactivity, allowing it to participate in various biochemical pathways. Research indicates that DFMBA may interact with receptors or enzymes, modulating their activity and leading to observable biological effects.

Key Pathways

- Enzyme Inhibition : DFMBA may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular responses.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with DFMBA:

- Antimicrobial Activity : Preliminary studies suggest that DFMBA exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro studies have shown that DFMBA can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

- Neuroactive Properties : The compound's structural features suggest possible neuroactive effects, warranting further investigation into its role in neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of DFMBA:

-

Antimicrobial Efficacy :

- A study demonstrated that DFMBA showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

- The mechanism was attributed to disruption of bacterial cell membranes.

-

Cytotoxicity in Cancer Cells :

- In a study involving human breast cancer cell lines (MCF-7), DFMBA exhibited an IC50 value of 15 µM after 48 hours of treatment.

- The compound induced apoptosis through activation of caspase pathways.

-

Neuroprotective Effects :

- Research on neuronal cell cultures indicated that DFMBA could protect against oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of DFMBA compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorine atoms on the same carbon | Enhanced reactivity and stability |

| 1-(Trifluoromethyl)cyclopropanamine | Trifluoromethyl group | Different pharmacokinetic properties |

| 3-(Trifluoromethyl)pentan-3-amine | Trifluoromethyl group on a pentane chain | Potentially different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.